Enzymatic Potency Comparison: CEP-28122 mesylate salt vs. Crizotinib, Ceritinib, and Alectinib
CEP-28122 mesylate salt inhibits recombinant ALK kinase activity with an IC50 of 1.9 nM in enzyme-based TRF assays [1]. This potency is approximately 10-fold higher than crizotinib (IC50 ~20 nM) [2] and 105-fold higher than alectinib (IC50 200 pM = 0.2 nM) [3], but 9.5-fold less potent than ceritinib (IC50 200 pM) [4]. Thus, CEP-28122 occupies a defined potency niche among ALK inhibitors.
| Evidence Dimension | Recombinant ALK kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.9 nM (CEP-28122 mesylate salt) |
| Comparator Or Baseline | Crizotinib: ~20 nM [2]; Alectinib: 0.2 nM [3]; Ceritinib: 0.2 nM [4] |
| Quantified Difference | 10-fold more potent than crizotinib; 9.5-fold less potent than ceritinib/alectinib |
| Conditions | Enzyme-based time-resolved fluorescence (TRF) assay |
Why This Matters
This quantifies CEP-28122's intermediate potency, enabling researchers to select it for studies requiring moderate ALK inhibition without the extreme potency of ceritinib/alectinib.
- [1] Cheng M, et al. Mol Cancer Ther. 2012;11(3):670-679. View Source
- [2] Crizotinib (PF-02341066) FDA prescribing information. View Source
- [3] Sakamoto H, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell. 2011;19(5):679-690. View Source
- [4] Friboulet L, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discov. 2014;4(6):662-673. View Source
